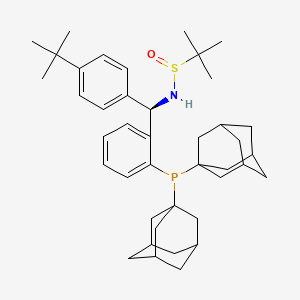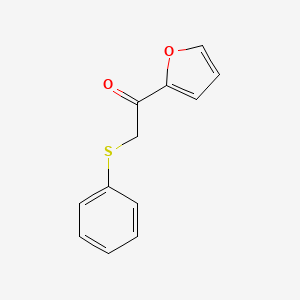
3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine is a compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methanamine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-benzo[d]isoxazole-3-carboxylic acid: This compound shares a similar core structure but differs in functional groups.
Hexahydro-1,3,2-benzodioxathiole 2-oxide: Another related compound with a different heterocyclic structure
Uniqueness
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine is unique due to its specific functional groups and potential biological activities. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1258650-83-7 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-ylmethanamine |
InChI |
InChI=1S/C8H14N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h6,8H,1-5,9H2 |
Clé InChI |
QZHUHFDCTMNRDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=NO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


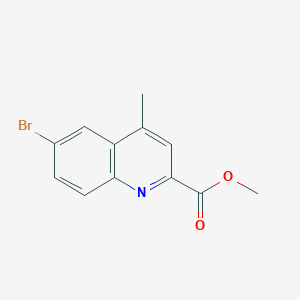
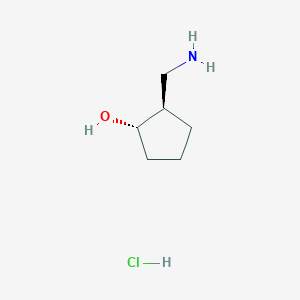




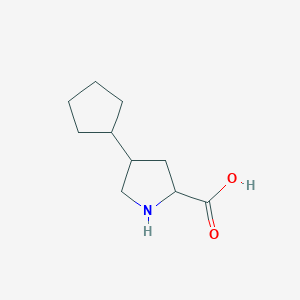
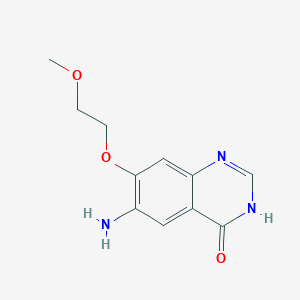
![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)


